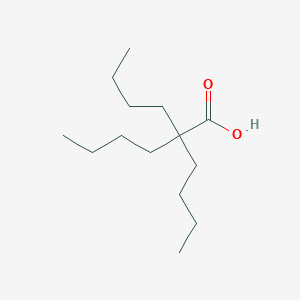

2,2-Dibutylhexanoic acid

CAS No.: 52061-76-4

Cat. No.: VC19621202

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52061-76-4 |

|---|---|

| Molecular Formula | C14H28O2 |

| Molecular Weight | 228.37 g/mol |

| IUPAC Name | 2,2-dibutylhexanoic acid |

| Standard InChI | InChI=1S/C14H28O2/c1-4-7-10-14(13(15)16,11-8-5-2)12-9-6-3/h4-12H2,1-3H3,(H,15,16) |

| Standard InChI Key | IXIWOUFBDIJQAP-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC(CCCC)(CCCC)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

2,2-Dimethylhexanoic acid features a hexanoic acid backbone substituted with two methyl groups at the second carbon (Fig. 1). Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 144.21 g/mol | |

| Density | 0.913 g/cm³ | |

| Boiling point | 216–220°C | |

| Refractive index | 1.4270 | |

| pKa | 4.86 ± 0.45 (predicted) | |

| Solubility | Slightly soluble in chloroform, ethyl acetate |

The compound exists as a colorless liquid at room temperature, with a flash point of 216–220°C, classifying it as flammable and corrosive .

Spectroscopic Data

-

IR Spectrum: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) .

-

NMR: NMR (CDCl₃): δ 1.20 (s, 6H, CH₃), 1.30–1.50 (m, 4H, CH₂), 2.30 (t, 2H, CH₂COO), 11.50 (s, 1H, COOH) .

Synthetic Routes and Industrial Production

Conventional Synthesis

The most cited method involves esterification of 2,2-dimethylhexanoic acid with trimethylsilyl diazomethane, followed by hydrolysis (Eq. 1):

Yields exceed 90% under optimized conditions.

Alternative Approaches

-

Grignard Reaction: Reaction of 2,2-dimethylpentylmagnesium bromide with CO₂, yielding 65–70% product .

-

Biocatalytic Routes: Lipase-mediated ester hydrolysis, though less common due to scalability challenges .

| Supplier | Purity | Quantity | Price (USD) |

|---|---|---|---|

| Thermo Scientific | 94% | 1 g | 137.14 |

| TCI Chemicals | >98% | 5 g | 429.00 |

| Alfa Aesar | 94% | 1 g | 126.65 |

Prices reflect the compound’s niche application in pharmaceuticals (e.g., as an impurity standard in Bempedoic acid synthesis) .

Applications in Research and Industry

Pharmaceutical Intermediates

2,2-Dimethylhexanoic acid serves as a precursor in synthesizing lipid-lowering agents. Its steric hindrance enhances metabolic stability in prodrug formulations .

Polymer Chemistry

The branched structure improves thermal stability in polyesters, with applications in biodegradable plastics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume